(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis details for this compound are not directly available, related research involves the enzymatic synthesis of biobased polyesters using furan derivatives as building blocks, indicating a potential pathway for synthesizing complex furan-containing compounds like the one (Jiang et al., 2014). Enzymatic polymerization, as demonstrated by Candida antarctica Lipase B (CALB), could be a method for forming such structures, focusing on the creation of novel polyesters with specific molecular weights and physical properties.
Molecular Structure Analysis
The molecular structure of cyclopenta[b]furan derivatives, similar to the compound , has been explored in various studies. For instance, the crystal structure of a racemic mixture of a related compound revealed the presence of vinylogous acid groups and hydroxymethylene forms, providing insights into the stereochemistry and conformational preferences of such molecules (Peifer et al., 2007).
Chemical Reactions and Properties
Furan derivatives engage in various chemical reactions, including cycloadditions and substitutions, which can significantly alter their chemical properties. For example, cycloaddition reactions of furan with cyclopenten-1,4-dione derivatives lead to complex polycyclic structures, demonstrating the reactivity of furan rings towards forming densely functionalized cyclic compounds (Houwen-Claassen et al., 1989).
Physical Properties Analysis
The physical properties of furan-containing compounds are influenced by their molecular structure. For instance, the number of methylene units in the dicarboxylic segments can significantly affect the physical properties of furan polyesters, including their solubility, melting points, and mechanical strength (Jiang et al., 2014).
Chemical Properties Analysis
The chemical properties of cyclopenta[b]furan derivatives, including reactivity, stability, and potential for further functionalization, are areas of active research. Studies on similar compounds have shown that they can undergo various transformations, such as cyclocondensation reactions, leading to new compounds with diverse biological activities (Hakobyan et al., 2015).
Scientific Research Applications
Conversion of Plant Biomass to Valuable Chemicals
Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), are pivotal in transforming plant biomass into a myriad of chemicals that can serve as alternatives to oil-based products. HMF and its derivatives are considered versatile platform chemicals, crucial for the synthesis of monomers, polymers, fuels, solvents, pharmaceuticals, and more. This transition from traditional petrochemicals to biomass-derived counterparts is seen as a significant step towards sustainable chemical production. The research underlines the potential of HMF to become a primary carbon and hydrogen source in future chemistry, underscoring its role in sustainable development (Chernyshev, Kravchenko, & Ananikov, 2017).
Biocatalytic Valorization and Catalytic Transformation
The inherent instability of furans like furfural and HMF poses challenges for their synthetic modifications. Biocatalysis offers a solution with high selectivity under mild reaction conditions. The valorization of furans through biocatalytic processes opens new pathways for the development of bioactive molecules and materials, including polymers that are crucial for various industrial applications. Studies have shown the potential of efficient, inexpensive, and recyclable catalysts in converting furfural to cyclopentanones, highlighting the scalability and environmental benefits of such processes (Dutta & Bhat, 2021; Domínguez de María & Guajardo, 2017).
Green Chemistry and Solvent Selection
In the quest for green chemistry, the selection of solvents plays a crucial role in the production of furanic derivatives from sugars. Utilizing environmentally friendly solvents and optimizing reaction conditions can increase the productivity of furan production while minimizing undesired side reactions. This approach not only aligns with the principles of green chemistry but also enhances the efficiency and sustainability of chemical processes involved in the production of furans (Esteban, Vorholt, & Leitner, 2020).
properties
IUPAC Name |
(3aR,4R,5R,6aS)-4-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O5/c1-2-3-4-5-6-8-19(22-10-11-23-19)9-7-14-15-12-18(21)24-17(15)13-16(14)20/h14-17,20H,2-13H2,1H3/t14-,15-,16-,17+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVQZEZXTPHWTH-VQHPVUNQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1(OCCO1)CCC2C(CC3C2CC(=O)O3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC1(OCCO1)CC[C@H]2[C@@H](C[C@H]3[C@@H]2CC(=O)O3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.